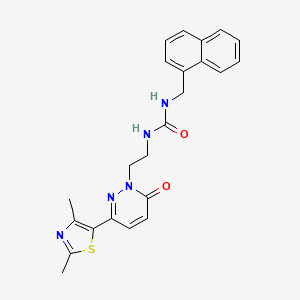

4-(3-((1H-1,2,4-トリアゾール-1-イル)メチル)アゼチジン-1-カルボニル)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate, also known as MTACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTACB belongs to the class of azetidine-1-carbonyl compounds and has been synthesized using various methods.

科学的研究の応用

抗菌活性

トリアゾール部分を有する化合物は、幅広い抗菌活性を示すことが示されています . これらは、様々な微生物の増殖を阻害することができる酵素や受容体と、様々な非共有結合を形成することができます .

抗真菌用途

フルコナゾールやボリコナゾールなどのトリアゾール系化合物は、抗真菌剤として一般的に使用されています . これらは真菌の増殖を阻害することができ、様々な真菌感染症の治療に役立ちます .

抗癌性

トリアゾール誘導体は、抗癌活性を示すことが判明しています . 例えば、置換された1,2,4-トリアゾール鎖を含むレトロゾール、アナストロゾール、ボロゾールは、乳癌の治療に使用されます .

抗ウイルス用途

トリアゾール化合物は、抗ウイルス剤としての可能性を示しています。 例えば、トリアゾール構造を持つリバビリンは、肝炎の治療に使用されています .

抗炎症および鎮痛効果

トリアゾール化合物は、抗炎症および鎮痛効果を持つことが報告されています . これらは、炎症や痛みを特徴とする状態の治療に潜在的に使用できます .

抗痙攣性

トリアゾール部分を有する化合物は、抗痙攣活性を示すことが判明しています . これらは、てんかんや発作を特徴とする他の状態の治療に潜在的に使用できます .

産業用途

医療用途に加えて、トリアゾール化合物は、様々な産業用途でも使用されています。 これらは、染料、写真材料、光安定剤、農薬の製造や、銅合金の腐食防止剤として使用されます .

材料化学

トリアゾール化合物は、材料化学において重要な応用価値を持っています。 それらのユニークな構造は、酵素や受容体と様々な非共有結合の形成を促進し、幅広い生物活性を誘導します .

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including cell shape maintenance, cell division, and intracellular transport .

Mode of Action

This suggests that methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate might interact with tubulin in a similar manner. Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s potential inhibition of tubulin polymerization would affect the microtubule dynamics within cells. Microtubules play a crucial role in the mitotic spindle, which is necessary for chromosome segregation during cell division. Disruption of this process can lead to cell cycle arrest, specifically at the G2/M phase, and eventually apoptosis .

Result of Action

The potential result of the compound’s action, based on the effects of similar compounds, is the induction of apoptosis in cells . This is due to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death .

生化学分析

Biochemical Properties

It has been shown to interact with various enzymes and proteins, leading to changes in cellular function

Cellular Effects

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate has been shown to have significant effects on various types of cells. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is complex. It is known to bind to certain biomolecules, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate vary with dosage in animal models. Studies on threshold effects and potential toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

It is believed to interact with various transporters and binding proteins .

Subcellular Localization

It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXAYBLOEFBTKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)

![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)

![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)